8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane
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Overview
Description
8-(Bromomethyl)-2-isopropyl-2-azaspiro[45]decane is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction of a suitable precursor, such as a linear amine or a cyclic ketone, under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or isopropyl alcohol in the presence of a strong base.
Bromomethylation: The final step involves the bromomethylation of the spirocyclic amine. This can be achieved using bromomethylating agents such as bromoform or dibromomethane in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include oxides, alcohols, and carboxylic acids.
Reduction: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
8-(Hydroxymethyl)-2-isopropyl-2-azaspiro[4.5]decane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
8-(Methyl)-2-isopropyl-2-azaspiro[4.5]decane: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. The spirocyclic structure also contributes to its uniqueness, providing a rigid and stable framework that can influence its chemical and biological properties.
Properties
Molecular Formula |
C13H24BrN |
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Molecular Weight |
274.24 g/mol |
IUPAC Name |
8-(bromomethyl)-2-propan-2-yl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H24BrN/c1-11(2)15-8-7-13(10-15)5-3-12(9-14)4-6-13/h11-12H,3-10H2,1-2H3 |
InChI Key |
BYMXXNQLZBVAON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCC(CC2)CBr |
Origin of Product |
United States |
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